2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)-
Description
The compound 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)- is an α,β-unsaturated ester featuring a naphthalene substituent at the β-position and a methyl ester group. The naphthalenyl group enhances aromatic interactions, making it relevant in pharmaceutical and materials research .
Properties
IUPAC Name |
methyl (Z)-3-naphthalen-2-ylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(9-15(16)17-2)13-8-7-12-5-3-4-6-14(12)10-13/h3-10H,1-2H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFATOSEBGBDPL-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)- typically involves the esterification of 3-(2-naphthalenyl)-2-butenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
3-(2-naphthalenyl)-2-butenoic acid+methanolacid catalyst2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)-+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-(2-naphthalenyl)-2-butenoic acid or 3-(2-naphthalenyl)-2-butanone.
Reduction: Formation of 3-(2-naphthalenyl)-2-butanol.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
Biological Activity
2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)- (CAS Number: 212078-20-1) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14O2
- Molecular Weight : 226.27 g/mol
- CAS Registry Number : 212078-20-1
The compound features a naphthalene moiety which contributes to its unique chemical behavior and potential biological activities.
Antimicrobial Properties
Research indicates that derivatives of butenoic acid exhibit antimicrobial activities. For instance, compounds structurally related to 2-butenoic acid have shown efficacy against various bacterial strains. A study demonstrated that certain methyl esters derived from similar structures displayed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Cytotoxicity and Genotoxicity
The cytotoxic effects of 2-butenoic acid derivatives have been evaluated using various assays. In particular, the BlueScreen assay has been employed to assess genotoxicity and cytotoxicity. Results indicated that certain analogs did not exhibit mutagenic properties in bacterial reverse mutation assays, which is crucial for evaluating their safety for therapeutic use .
Case Studies
-
Study on Antimicrobial Activity :
- A study focused on the antimicrobial properties of butenoic acid derivatives revealed that compounds with naphthalene rings displayed enhanced activity against specific pathogens. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
- Evaluation of Safety Profile :
The biological activity of 2-butenoic acid derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the naphthalene ring can enhance binding affinity to target enzymes involved in bacterial metabolism.
- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2Z)-3-(2-naphthalenyl)-2-butenoic acid methyl ester?
- Methodological Answer : Esterification of the corresponding acid with methanol under acid catalysis is a common approach. For structurally similar esters (e.g., angelate derivatives), transesterification or nucleophilic acyl substitution using activated acyl intermediates (e.g., acid chlorides) can be employed . The naphthalenyl substituent may require protection/deprotection strategies during synthesis to avoid side reactions.
Q. How can FTIR spectroscopy confirm the structure of this compound?
- Methodological Answer : Key FTIR bands include:
- C=O stretching at ~1723 cm⁻¹ (ester carbonyl) .
- C-O ester stretching between 1046–1185 cm⁻¹ .
- Aromatic C-H bending (naphthalenyl group) near 700–900 cm⁻¹.
Compare with reference spectra of analogous esters (e.g., methyl cinnamate) to validate substituent-specific vibrations .
Q. What GC-MS parameters distinguish (2Z)-isomers from (2E)-isomers?
- Methodological Answer : Use polar capillary columns (e.g., DB-WAX) for optimal separation. Retention times (RT) and fragmentation patterns differ:
- For methyl 2-butenoate derivatives, (2Z)-isomers elute earlier than (2E)-isomers due to reduced polarity .
- Key MS fragments include [M⁺-OCH₃] and [M⁺-COOCH₃], with intensity ratios varying by isomer configuration .
Q. How is nuclear Overhauser effect spectroscopy (NOESY) applied to confirm the Z-configuration?
- Methodological Answer : NOESY cross-peaks between the naphthalenyl protons and the methyl ester group confirm spatial proximity in the Z-isomer. For analogous compounds (e.g., methyl angelate), coupling constants (J = 10–12 Hz for trans olefins vs. <5 Hz for cis) further validate stereochemistry .
Advanced Research Questions
Q. How does copolymerization with PEG affect the thermal properties of polymers derived from this ester?
- Methodological Answer : Blending with PEG-400 reduces melting temperature (Tm) and tensile strength while increasing elongation at break, as observed in polyhydroxyalkanoates (PHAs). Use differential scanning calorimetry (DSC) to quantify Tm depression (~5–10°C per 10% PEG) and dynamic mechanical analysis (DMA) to assess viscoelastic changes .
Q. What challenges arise in quantifying trace amounts of this compound in complex biological matrices?
- Methodological Answer : Matrix interference (e.g., lipids, proteins) can suppress ionization in LC-MS. Apply solid-phase extraction (SPE) with C18 cartridges for pre-concentration. Use deuterated internal standards (e.g., d₃-methyl ester analogs) to correct for recovery losses and ion suppression .
Q. How do electron-withdrawing substituents (e.g., naphthalenyl) influence the ester’s reactivity in Diels-Alder reactions?
- Methodological Answer : The naphthalenyl group enhances dienophile reactivity by stabilizing the transition state through conjugation. Monitor reaction kinetics via UV-Vis spectroscopy (λmax shifts) or ¹H NMR to track cycloadduct formation. Compare rates with phenyl-substituted analogs to quantify substituent effects .
Q. How to resolve contradictory spectral data between experimental and computational (DFT) results for this compound?
- Methodological Answer : Discrepancies in vibrational frequencies (e.g., FTIR vs. DFT) often arise from solvent effects or anharmonicity. Re-optimize DFT calculations with implicit solvent models (e.g., PCM) and compare scaled frequencies. For NMR, ensure proper conformational sampling in simulations to match experimental δ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
